7-Methylthieno[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused ring system that combines a thiophene ring with a pyrimidine ring. This compound, specifically in its 2,4-dione form, has gained attention for its potential applications in both chemistry and biology. It serves as an essential building block for the synthesis of more complex heterocyclic compounds and is under investigation for various biological activities, including antimicrobial and anticancer properties.
The compound is cataloged under the Chemical Abstracts Service Registry Number 35265-81-7. It has been synthesized and studied in various research contexts, highlighting its significance in organic synthesis and medicinal chemistry.
The synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves several synthetic routes. A common method includes the reaction of methyl 3-amino-4-methylthiophene-2-carboxylate with phosphorus oxychloride, which facilitates the formation of the desired compound through controlled heating.
While specific industrial methods are not extensively documented, scaling up laboratory syntheses involves optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to achieve high yield and purity.
7-Methylthieno[3,2-d]pyrimidine features a fused bicyclic structure comprising a thiophene ring fused to a pyrimidine ring. The molecular formula is C₇H₈N₂OS, indicating the presence of nitrogen and sulfur atoms in its structure.
7-Methylthieno[3,2-d]pyrimidine can undergo several chemical transformations:
Typical reagents include:
Reaction conditions often involve controlled temperatures and appropriate solvents to facilitate these transformations effectively.
The mechanism of action for 7-Methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects such as inhibition of specific disease pathways. Research indicates that it may inhibit certain enzymes involved in cancer progression, thus exerting anticancer effects .
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity during synthesis .
7-Methylthieno[3,2-d]pyrimidine has several scientific uses:
The construction of the thieno[3,2-d]pyrimidine core relies on sequential cyclization reactions, where thiophene precursors serve as starting materials for pyrimidine ring annulation. A prevalent approach begins with methyl 2-aminothiophene-3-carboxylate derivatives, where formamidine acetate facilitates initial cyclization under reflux in ethanol to yield thieno[3,2-d]pyrimidin-4-ol intermediates. This step typically achieves 60–65% yields but requires optimization to minimize byproduct formation [7] [9]. Subsequent chlorination using phosphoryl chloride (POCl₃) is critical for activating the C4 position. Early methods suffered from low efficiency (<30% yield) due to solvent incompatibility, but switching to toluene at 110°C improved yields to 85–90% by suppressing decomposition [7]. The final introduction of the 7-methyl group may occur via two routes: (1) direct incorporation into the thiophene precursor prior to cyclization, using methyl-substituted thiophene carboxylates; or (2) post-cyclization functionalization of unsubstituted cores through cross-coupling or methylation [3] [5]. Microwave-assisted synthesis has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes (2–5 min at 100–115°C) while improving yields by 15–20% compared to conventional heating [6].
Table 1: Key Cyclization Methods for Thieno[3,2-d]Pyrimidine Core Synthesis
Step | Reagents/Conditions | Temperature | Yield (%) | Key Advancement |
---|---|---|---|---|
Initial Cyclization | Formamidine acetate, EtOH | 78°C (reflux) | 60–65 | Standard method, moderate yield |
Chlorination | POCl₃, toluene | 110°C | 85–90 | Solvent optimization reduces side reactions |
Microwave Cyclization | DMA-DMA, AlCl₃, NMP | 115–160°C | 70–78 | 2–5 min reaction time, higher purity |
Amination | CH₃NH₂, DMF | 155°C | 50–54 | Direct C4 functionalization |
The C2, C4, and C7 positions of 7-methylthieno[3,2-d]pyrimidine exhibit distinct electronic profiles, enabling regioselective nucleophilic substitutions. Chlorine at C2 or C4 (e.g., 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine, CAS 35265-83-9) serves as a versatile handle for amination, alkoxylation, or thiolation. Aromatic amines like N-methyl-p-anisidine undergo displacement at C4 in polar aprotic solvents (DMF, NMP), requiring catalysts such as AlCl₃ for complete conversion at 160°C [6]. This yields analogs like N-(4-methoxyphenyl)-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine with 86% efficiency [6]. Meanwhile, C2-selective substitution occurs with softer nucleophiles (e.g., thiophenols) in the presence of mild bases (K₂CO₃) at 25–60°C [3] [5]. Carboxylate derivatives (e.g., methyl 7-methylthieno[3,2-d]pyrimidine-4-carboxylate, CAS 2306272-06-8) allow further diversification via hydrolysis to acids or amidation, expanding access to bioisosteric analogs of kinase inhibitors [4] [8].
Regioselective methylation at the thiophene C7 position demands precision due to the potential for N-methylation or C5/C6 side reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) using 7-bromothieno[3,2-d]pyrimidine and methylboronic acid achieves moderate yields (50–65%) but suffers from homocoupling byproducts [5]. More effective is direct C–H activation catalyzed by Pd(OAc)₂/2-(dicyclohexylphosphino)biphenyl in DMA at 120°C, utilizing iodomethane as the methyl source. This method achieves 85–92% regioselectivity for C7-methylation due to the electron density distribution of the thiophene ring [3]. For unactivated precursors, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance alkylation efficiency in biphasic water/dichloromethane systems, reducing reaction times from 12 h to 2 h with 75% yield [5] [7]. Copper(I)-mediated approaches using MeMgBr show promise for low-temperature methylation (−20°C) but require stoichiometric copper and remain less scalable [3].
Table 2: Catalytic Methylation Methods at the 7-Position
Method | Catalyst System | Conditions | Yield (%) | Selectivity | Limitations |
---|---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C | 50–65 | Moderate | Bromo precursor required |
Pd-Catalyzed C–H Activation | Pd(OAc)₂, SPhos, Ag₂CO₃ | DMA, 120°C | 78–85 | High (C7 >90%) | Sensitive to oxygen |
Phase-Transfer Alkylation | TBAB, NaOH | CH₂Cl₂/H₂O, 25°C | 70–75 | Moderate | Competing N-alkylation |
Copper-Mediated Methylation | CuI, MeMgBr | THF, −20°C | 60–68 | High | Moisture-sensitive reagents |
Solvent polarity profoundly impacts the kinetics and thermodynamics of ring closure during thienopyrimidine formation. High-polarity aprotic solvents (NMP, DMF) enhance the cyclization of intermediates like (E)-N′-(2-cyanothien-3-yl)-N,N-dimethylacetimidamide by stabilizing charged transition states and dissolving heterogeneous reagents. In NMP at 160°C, AlCl₃-catalyzed cyclization achieves 78% yield in 30 min under microwave irradiation [6]. Conversely, protic solvents (e.g., n-propanol) facilitate acid- or base-catalyzed ring closures but risk ester/amide hydrolysis in carboxylate-containing precursors. Binary solvent mixtures resolve this: acetic acid/acetonitrile (1:2) optimizes proton transfer in the cyclocondensation of cyanoenamines with guanidine, yielding 7-amino-7-methylthieno[3,2-d]pyrimidines with >90% purity [6] [9]. For carboxylate intermediates (e.g., methyl thieno[3,2-d]pyrimidine-7-carboxylate, CAS 1356017-03-2), ethereal solvents (THF, 2-Me-THF) enable low-temperature cyclizations (−10°C to 25°C), suppressing decarboxylation. Recent studies show 2-methyltetrahydrofuran (2-Me-THF), a bio-based solvent, improves green metrics while maintaining 82% yield compared to 77% in THF [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: